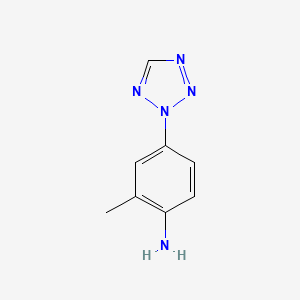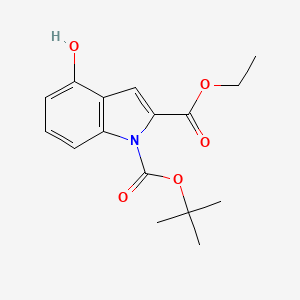
1-tert-butyl 2-ethyl 4-hydroxy-1H-indole-1,2-dicarboxylate
Overview
Description
1-tert-butyl 2-ethyl 4-hydroxy-1H-indole-1,2-dicarboxylate is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-tert-butyl 2-ethyl 4-hydroxy-1H-indole-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of tert-Butyl and Ethyl Groups: The tert-butyl and ethyl groups are introduced through alkylation reactions using tert-butyl bromide and ethyl iodide, respectively.
Hydroxylation: The hydroxyl group is introduced via selective hydroxylation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA).
Carboxylation: The carboxylate groups are introduced through carboxylation reactions, typically using carbon dioxide under high pressure.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
1-tert-butyl 2-ethyl 4-hydroxy-1H-indole-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, such as the reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where the tert-butyl or ethyl groups can be replaced with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-tert-butyl 2-ethyl 4-hydroxy-1H-indole-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-ethyl 4-hydroxy-1H-indole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-tert-butyl 2-ethyl 4-hydroxy-1H-indole-1,2-dicarboxylate can be compared with other indole derivatives, such as:
1-O-tert-butyl 2-O-ethyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate: This compound has a similar structure but with a pyrrolidine ring instead of an indole ring.
tert-Butyl 4-[(E)-But-1-en-3-yl]indole-1,2-dicarboxylate: This compound has a different alkyl group attached to the indole ring.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
863250-50-4 |
|---|---|
Molecular Formula |
C16H19NO5 |
Molecular Weight |
305.32 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 4-hydroxyindole-1,2-dicarboxylate |
InChI |
InChI=1S/C16H19NO5/c1-5-21-14(19)12-9-10-11(7-6-8-13(10)18)17(12)15(20)22-16(2,3)4/h6-9,18H,5H2,1-4H3 |
InChI Key |
ZWVSNXSOKREBBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 3-[(cyclohexylmethyl)amino]propanoate](/img/structure/B8557193.png)



![3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 2,4-dioxo-3-(phenylmethyl)-](/img/structure/B8557225.png)
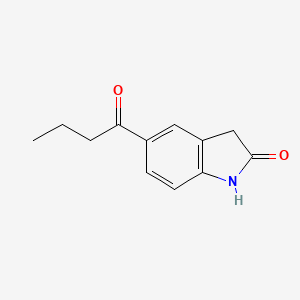

![N-[1-(2-Dimethylaminoethyl)piperidin-4-yl]-N-methylamine](/img/structure/B8557239.png)
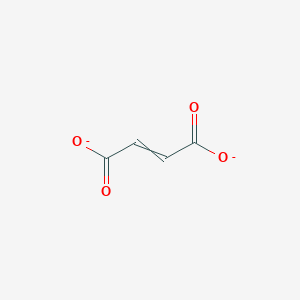

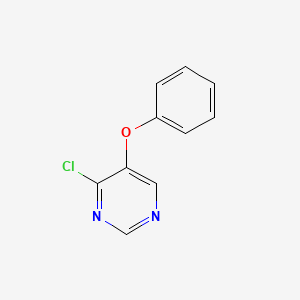

![1,2-Dimethyl-3-[(4-methylphenyl)methyl]guanidine](/img/structure/B8557281.png)
